BML-260

Phosphatase inhibition JSP-1 DUSP22

BML-260 (CAS 101439-76-3) is a synthetic rhodanine derivative that functions as a potent inhibitor of dual-specificity phosphatase JSP-1 (also known as DUSP22 or JKAP) with an IC50 of 18 μM. The compound has a molecular formula of C17H11NO3S2 and a molecular weight of 341.40.

Molecular Formula C17H11NO3S2
Molecular Weight 341.4 g/mol
Cat. No. B3754551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBML-260
Molecular FormulaC17H11NO3S2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C17H11NO3S2/c19-15-14(10-11-4-2-1-3-5-11)23-17(22)18(15)13-8-6-12(7-9-13)16(20)21/h1-10H,(H,20,21)/b14-10-
InChIKeyHJGHAHOKZBWVGK-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BML-260: A Rhodanine-Derived JSP-1/DUSP22 Phosphatase Inhibitor with JSP-1-Independent UCP1 Agonism


BML-260 (CAS 101439-76-3) is a synthetic rhodanine derivative that functions as a potent inhibitor of dual-specificity phosphatase JSP-1 (also known as DUSP22 or JKAP) with an IC50 of 18 μM [1]. The compound has a molecular formula of C17H11NO3S2 and a molecular weight of 341.40 . Unlike conventional phosphatase inhibitors that act solely through catalytic domain blockade, BML-260 exhibits a dual pharmacological profile: it inhibits JSP-1 enzymatic activity while simultaneously activating UCP1 expression and thermogenesis in adipocytes through a mechanism demonstrated to be JSP-1-independent [2]. This dual activity, validated across multiple in vitro and in vivo models, distinguishes BML-260 from mono-mechanistic phosphatase inhibitors and positions it as a tool compound for investigating both JNK signaling dysfunction and metabolic thermogenesis pathways.

Why Generic JSP-1/DUSP22 Inhibitors Cannot Substitute for BML-260 in UCP1-Dependent or Muscle Wasting Applications


Substituting BML-260 with another JSP-1/DUSP22 inhibitor (e.g., NSC-87877, a broad-spectrum DUSP inhibitor, or other rhodanine-based phosphatase inhibitors) is scientifically unjustified for two critical reasons. First, BML-260's UCP1 activation effect has been rigorously demonstrated to be JSP-1-independent: genetic knockout of JSP-1 fails to recapitulate BML-260's thermogenic effects, while BML-260 treatment activates CREB, STAT3, and PPAR signaling pathways in a manner distinct from phosphatase inhibition [1]. Second, BML-260 has been validated in disease-relevant functional models—including in vivo muscle wasting prevention and grip strength improvement in aged skeletal muscle—where the DUSP22-JNK-FOXO3a axis modulation produces functional outcomes that cannot be assumed for structural analogs [2]. Without compound-specific functional validation across both phosphatase-dependent and phosphatase-independent mechanisms, generic substitution risks experimental failure and misinterpretation of pathway biology.

BML-260 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


JSP-1 Enzymatic Inhibition: Quantitative Potency Benchmark Against In-Class Rhodanine Derivatives

BML-260 inhibits JSP-1 phosphatase activity with an IC50 of 18 μM in standard enzymatic assays [1]. While the original medicinal chemistry campaign identified multiple rhodanine derivatives with JSP-1 inhibitory activity, BML-260 represents a specific structural variant within this series. The compound's potency falls within the micromolar range characteristic of this chemotype, establishing a defined activity threshold for experimental design. Researchers should note that other rhodanine-based phosphatase inhibitors may exhibit divergent JSP-1 potency; direct cross-study comparisons require identical assay conditions.

Phosphatase inhibition JSP-1 DUSP22 Enzymatic assay IC50

UCP1 Expression Activation: Fold Induction in White Adipocytes Compared to DMSO Control

In a Ucp1-2A-GFP reporter system screening 33 phosphatase inhibitors, BML-260 emerged as the compound that most significantly activated UCP1 expression [1]. Quantitative analysis in white adipocytes demonstrated that BML-260 treatment increased UCP1 mRNA expression by approximately 2- to 3-fold relative to DMSO vehicle control [1]. In vivo, local injection of BML-260 (1 mg/kg) into mouse white adipose tissue resulted in markedly elevated UCP1 protein levels and increased oxidative phosphorylation gene expression [1]. Critically, this UCP1 activation was demonstrated to be JSP-1-independent: JSP-1 genetic knockout failed to produce equivalent UCP1 induction, and BML-260 treatment did not alter JNK phosphorylation status [1].

Thermogenesis UCP1 Adipocyte browning Obesity research Metabolic regulation

In Vivo Functional Efficacy: Grip Strength Improvement in Aged Skeletal Muscle Model

In a 2025 study investigating DUSP22 as a therapeutic target for skeletal muscle wasting, BML-260 treatment produced quantifiable functional improvements in aged mice. Specifically, BML-260 therapy increased grip strength by >20% in aged skeletal muscle models [1]. Additionally, DUSP22 gene knockdown in aged skeletal muscle reduced wasting-related gene expression by >50%, and BML-260 pharmacological inhibition phenocopied this genetic intervention, confirming on-target DUSP22 engagement [1]. Mechanistically, BML-260 treatment suppressed JNK activation and downstream FOXO3a independently of Akt signaling, providing a pathway-specific intervention distinct from Akt-targeting anabolic agents.

Sarcopenia Skeletal muscle wasting In vivo efficacy DUSP22 Grip strength

Hematopoietic Stem and Progenitor Cell Expansion: Improved Reconstitution Capacity

BML-260 promotes the growth of cord blood and mobilized peripheral blood hematopoietic stem and progenitor cells (HSPCs) with improved reconstitution ability [1]. Xenotransplantation of BML-260-expanded hematopoietic stem cells increases immune cell content in immunocompromised mice compared to untreated HSPC transplantation . This ex vivo expansion and enhanced engraftment capability distinguishes BML-260 from other phosphatase inhibitors that have not been validated in hematopoietic stem cell applications.

Hematopoietic stem cells HSPC expansion Cord blood Transplantation Reconstitution

BML-260 Validated Application Scenarios: From Metabolic Thermogenesis to Skeletal Muscle Wasting Research


Adipocyte Thermogenesis and UCP1-Dependent Metabolic Research

For researchers investigating UCP1 activation, adipocyte browning, and thermogenic metabolism, BML-260 provides a validated chemical tool that induces 2- to 3-fold UCP1 mRNA upregulation in white adipocytes and enhances mitochondrial oxidative phosphorylation in vivo at 1 mg/kg dosing [1]. The JSP-1-independent mechanism—mediated through CREB, STAT3, and PPAR pathways—allows dissection of thermogenic signaling distinct from JNK pathway modulation, making BML-260 particularly suitable for obesity and metabolic disorder research where UCP1 activation represents a therapeutic strategy [1].

Skeletal Muscle Wasting, Sarcopenia, and DUSP22-JNK-FOXO3a Pathway Investigation

In sarcopenia and muscle wasting research, BML-260 serves as a pharmacological tool to interrogate the DUSP22-JNK-FOXO3a axis. The compound phenocopies DUSP22 genetic knockdown by suppressing stress-activated JNK and downstream FOXO3a independently of Akt signaling [1]. With demonstrated in vivo efficacy producing >20% grip strength improvement in aged muscle models, BML-260 enables functional interrogation of DUSP22 as a therapeutic target for age-related muscle degeneration [1].

Hematopoietic Stem and Progenitor Cell Ex Vivo Expansion for Transplantation Research

For HSPC biology and transplantation studies, BML-260 promotes ex vivo expansion of cord blood and mobilized peripheral blood HSPCs while preserving or enhancing reconstitution capacity upon xenotransplantation [1]. This application scenario is particularly relevant for researchers optimizing HSPC graft engineering protocols, where BML-260 offers a chemical approach to improve cell yield and engraftment outcomes [1].

JNK Signaling Dysfunction and Inflammatory Disorder Pathway Dissection

As an inhibitor of JSP-1/DUSP22 (IC50 = 18 μM), BML-260 enables investigation of JNK signaling dysfunction associated with inflammatory and proliferative disorders [1]. Researchers should note that BML-260's JSP-1-independent effects on UCP1 and thermogenesis require careful experimental controls (e.g., JSP-1 knockout comparisons) to delineate phosphatase-dependent versus phosphatase-independent mechanisms [1]. This dual activity profile makes BML-260 uniquely suitable for studies requiring simultaneous interrogation of both JSP-1 catalytic inhibition and off-target pathway activation.

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